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Executive Summary & Compound Profile

FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7
(USP7), a deubiquitinase that regulates the stability of the tumor suppressor p53 and the
oncogenic E3 ligase MDM2. In preclinical models, FT671 demonstrates significant anti-tumor
activity (e.g., in MM.1S multiple myeloma xenografts) when administered via oral gavage.[1]

Clarification on Nomenclature (FT671 vs. FT671-R): Primary literature (Turnbull et al., Nature
2017) identifies the (S)-enantiomer (CAS: 1959551-26-8) as the highly active biological agent
(ICs0 ~52 nM). The (R)-enantiomer (FT671-R) is often utilized as a negative control or
comparator in stereoselectivity assays. Note: As enantiomers possess identical
physicochemical properties (solubility, pKa, lipophilicity) in achiral solvents, the formulation
vehicle described below is valid for both FT671 (active) and FT671-R.

Physicochemical Challenges

FT671 is a lipophilic small molecule with limited aqueous solubility. Successful in vivo delivery
requires a vehicle that maximizes solubility to ensure consistent bioavailability while preventing
precipitation in the gastrointestinal tract.
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Property

Value

Implication

Molecular Weight

533.48 g/mol

Moderate size, typical for oral

drugs.

Solubility (Water)

Low (< 1 mg/mL)

Requires co-solvents or

surfactants.

Solubility (DMSO)

High (~50-150 mg/mL)

Ideal primary solvent for stock

preparation.

Target Dose

100 — 200 mg/kg

Requires a high-concentration
formulation (10—-20 mg/mL).

Recommended Formulation Vehicle (The "Gold

Standard")

To achieve a stable, clear solution suitable for oral gavage at doses up to 200 mg/kg, a multi-

component co-solvent system is required. Simple aqueous suspensions (e.g., Methylcellulose)

may result in lower bioavailability compared to the solubilized form described below.

hicl ition: 10/40/5) Sol

Component

Percentage (viv)

Function

Primary solubilizer (prevents

DMSO (Dimethyl Sulfoxide) 10% o ]
initial crashing).
Co-solvent; maintains solubility
PEG 300 (Polyethylene Glycol) 40% o
upon dilution.
Surfactant; prevents
Tween 80 (Polysorbate 80) 5% S )
precipitation at the interface.
) Aqueous bulk; adjusts tonicity
Saline (0.9% NacCl) or PBS 45%

for physiological tolerance.

Why this works: The DMSO dissolves the hydrophobic crystal lattice. PEG 300 acts as a bridge
between the organic DMSO and the aqueous phase. Tween 80 forms micelles that encapsulate

any drug molecules threatening to precipitate when the saline is added.
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Step-by-Step Preparation Protocol

Objective: Prepare 10 mL of FT671-R at 10 mg/mL (Total 100 mg compound).

Reagents Required

FT671-R Powder (Store at -20°C, desiccated).

DMSO (Anhydrous, cell-culture grade).

PEG 300 (Medical grade).

Tween 80 (Viscous liquid).

Sterile Saline (0.9% NacCl).

Workflow

Weighing: Accurately weigh 100 mg of FT671-R powder into a sterile glass vial (do not use
polystyrene as DMSO attacks it).

Primary Solubilization (DMSO):

o Add 1.0 mL of DMSO.

o Critical Step: Vortex vigorously or sonicate in a water bath (37°C) until the powder is
completely dissolved. The solution must be crystal-clear yellow/colorless.

Co-Solvent Addition (PEG 300):

o Add 4.0 mL of PEG 300 slowly to the DMSO solution.

o Vortex immediately for 30 seconds. The solution will become viscous but should remain
clear.

Surfactant Addition (Tween 80):

o Add 0.5 mL of Tween 80.
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o Tip: Tween 80 is extremely viscous. Cut the pipette tip to ensure accurate dispensing, or
weigh it (density ~1.06 g/mL).

o Vortex until homogenous.
e Aqueous Phase (Saline):
o SLOWLY add 4.5 mL of Sterile Saline dropwise while vortexing.

o Caution: Adding saline too fast can cause "shock precipitation” where the drug crashes out
as a milky solid. If cloudiness appears, sonicate immediately until clear.

» Final QC: Inspect under light. The formulation should be a clear, slightly viscous liquid. If a
precipitate is visible, sonicate for 5—10 minutes.

Visual Workflow Diagram
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Start: 100 mg FT671-R Powder

Add 1.0 mL DMSO
(10% Final Vol)

Add 4.0 mL PEG 300
(40% Final Vol)
Vortex Immediately

:

Add 0.5 mL Tween 80
(5% Final Vol)

:

Add 4.5 mL Saline
(45% Final Vol)
ADD DROPWISE

Sonicate (37°C)

Final QC Check:
Clear Solution?

No (Precipitate persists)

Ready for Dosing Discard / Re-evaluate
(Use within 24h) Solubility

Click to download full resolution via product page

Caption: Logical workflow for the stepwise solubilization of FT671-R to prevent precipitation.
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Dosing Guidelines & In Vivo Application

Dosing Parameters
e Route: Oral Gavage (PO).[1]

e Frequency: Daily (QD).
e Volume: 10 mL/kg (Standard for mice).

o Example: For a 25g mouse, administer 250 L.
e Dose Range:

o Efficacy Studies: 100 mg/kg to 200 mg/kg.[1]

o Pharmacodynamics (PD): 25 mg/kg may be sufficient to observe p53 upregulation, but
tumor growth inhibition typically requires higher doses.

Alternative Vehicle (Suspension)

If the co-solvent system is not tolerated or if the specific batch of FT671-R is a salt form that
crashes out of PEG, use the following suspension vehicle. Note: Bioavailability may be lower.

e Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.

o Method: Add powder to vehicle and homogenize (Polytron) until a fine, uniform suspension is
achieved. Stir constantly during dosing.

Troubleshooting & Stability
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Issue Cause Solution

o ] ) Add saline dropwise while
Precipitation upon Saline "Solvent Shock" (Adding water _ _
vortexing. Warm the solution to

addition too fast)
37°C.

) Ensure DMSO is added first to
) Interaction between PEG and ) )
Gel formation ) fully dissolve the lattice before
high conc. drug o
PEG is introduced.

Ensure animals are hydrated.
Animal lethargy High DMSO/PEG load Do not exceed 10 mL/kg

dosing volume.

Stability: Prepare fresh daily. If storage is necessary, store at 4°C for max 24 hours, but re-
sonicate and check for crystals before dosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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